

Application Notes: Polypropylene for Chemical-Resistant Laboratory Equipment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Polypropylene**

Cat. No.: **B1209903**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Polypropylene (PP) is a versatile and cost-effective thermoplastic polymer widely used in the manufacturing of laboratory equipment. Its desirable properties, including good chemical resistance, autoclavability, and durability, make it a suitable material for a variety of applications, from beakers and bottles to complex instrument components.^{[1][2][3]} This document provides a comprehensive overview of the use of **Polypropylene** in a laboratory setting, with a focus on its chemical compatibility and protocols for its evaluation.

Key Properties and Considerations

Polypropylene is a rigid, translucent polymer known for its excellent mechanical properties and high-temperature resistance (up to 135°C).^{[2][4]} It is autoclavable at 121°C, allowing for the sterilization of labware.^{[2][3][4]} However, it's crucial to note that **Polypropylene** can become brittle at temperatures below 0°C.^{[1][5]}

While **Polypropylene** offers broad chemical resistance, it is not universally compatible with all substances. It generally exhibits excellent resistance to non-oxidizing acids, bases, fats, and most organic solvents.^{[1][5]} However, it is susceptible to attack by strong oxidizing agents, aromatic and halogenated hydrocarbons, and some organic solvents, especially at elevated temperatures.^{[1][5][6]} Prolonged exposure to certain chemicals may cause swelling, discoloration, or a loss of mechanical strength.^[7] It is also important to remember that factors like temperature, pressure, and exposure duration can significantly affect its performance.^[6]

Data Presentation: Chemical Compatibility of Polypropylene

The following tables summarize the chemical resistance of **polypropylene** to a range of common laboratory chemicals. The ratings are based on a 48-hour exposure period at room temperature unless otherwise specified.^[5] It is crucial to conduct specific testing for your application, as performance can vary based on the specific grade of **polypropylene**, manufacturing processes, and experimental conditions.^{[5][6]}

Table 1: Resistance to Acids

Chemical	Concentration	Rating
Acetic Acid	20%	Excellent ^[5]
Acetic Acid	80%	Excellent ^[5]
Acetic Acid, Glacial	Excellent ^[5]	
Hydrochloric Acid	Moderate Concentrations	Excellent ^{[2][3]}
Nitric Acid, Fuming	Severe Effect ^[8]	
Salicylic Acid	Excellent ^{[2][3]}	
Sulfuric Acid	98% (at 60°C)	Severe Effect ^[8]
Sulfuric Acid	Standard Lab Concentrations	Excellent ^{[2][3][9]}

Table 2: Resistance to Bases

Chemical	Concentration	Rating
Sodium Hydroxide	Excellent ^[9]	
Ammonia	Excellent	

Table 3: Resistance to Organic Solvents

Chemical	Rating
Acetone	Excellent[5]
Benzene	Not Recommended[2][3]
Ethanol	Excellent[5]
Isopropyl Alcohol	Excellent[5][9]
Methylene Chloride	Severe Effect
Toluene	Not Recommended[2]
Xylene	Dissolves at elevated temperatures[1][5]

Table 4: Resistance to Other Common Laboratory Chemicals

Chemical	Rating
Bleach (Sodium Hypochlorite)	Good[9]
Formaldehyde	Excellent
Hydrogen Peroxide	Good

Rating Key:

- Excellent: No damage after 30 days of constant exposure.[10]
- Good: Little to no damage after 30 days of constant exposure.[10]
- Fair: Some effect after 7 days of exposure. Not recommended for continuous use.[1][10]
- Severe Effect/Not Recommended: Immediate damage may occur.[1][10]

Experimental Protocols

To ensure the suitability of **polypropylene** labware for a specific application, it is highly recommended to perform chemical compatibility testing under your actual experimental

conditions. The following protocols are based on the ASTM D543 standard practice for evaluating the resistance of plastics to chemical reagents.[11][12]

Protocol 1: Immersion Testing for Chemical Compatibility

Objective: To evaluate the effect of a chemical reagent on **polypropylene** by measuring changes in weight, dimensions, and visual appearance after immersion.

Materials:

- **Polypropylene** test specimens (e.g., cut pieces of labware or standard tensile bars)
- Chemical reagent of interest
- Immersion vessel with a lid
- Analytical balance (accurate to 0.1 mg)
- Calipers or micrometer
- Controlled temperature environment (e.g., incubator, water bath)
- Personal Protective Equipment (PPE) as required for the chemical being tested

Procedure:

- Initial Measurements:
 - Condition the **polypropylene** specimens at a standard temperature (e.g., 23°C) and humidity for at least 24 hours.
 - Weigh each specimen to the nearest 0.1 mg and record the initial weight (W_i).
 - Measure the dimensions (length, width, thickness) of each specimen at three different points and record the average initial dimensions (D_i).
 - Note the initial appearance of the specimens (color, clarity, surface texture).

- Immersion:
 - Place the specimens in the immersion vessel, ensuring they are fully submerged in the chemical reagent and not in contact with each other.
 - Seal the vessel to prevent evaporation of the reagent.
 - Place the vessel in the controlled temperature environment for the desired duration (e.g., 24 hours, 7 days, 30 days).
- Post-Immersion Analysis:
 - Carefully remove the specimens from the reagent, handling them with appropriate PPE.
 - Gently blot the specimens dry with a lint-free cloth.
 - Immediately re-weigh each specimen and record the final weight (W_f).
 - Immediately re-measure the dimensions of each specimen and record the final dimensions (D_f).
 - Visually inspect the specimens for any changes in appearance (swelling, cracking, discoloration, crazing) and record your observations.
- Calculations:
 - Percent Weight Change: $\% \Delta W = [(W_f - W_i) / W_i] * 100$
 - Percent Dimensional Change: $\% \Delta D = [(D_f - D_i) / D_i] * 100$
- Interpretation:
 - Significant changes in weight, dimensions, or visual appearance indicate that the **polypropylene** is not resistant to the chemical under the tested conditions.

Protocol 2: Autoclave Sterilization and Material Integrity Testing

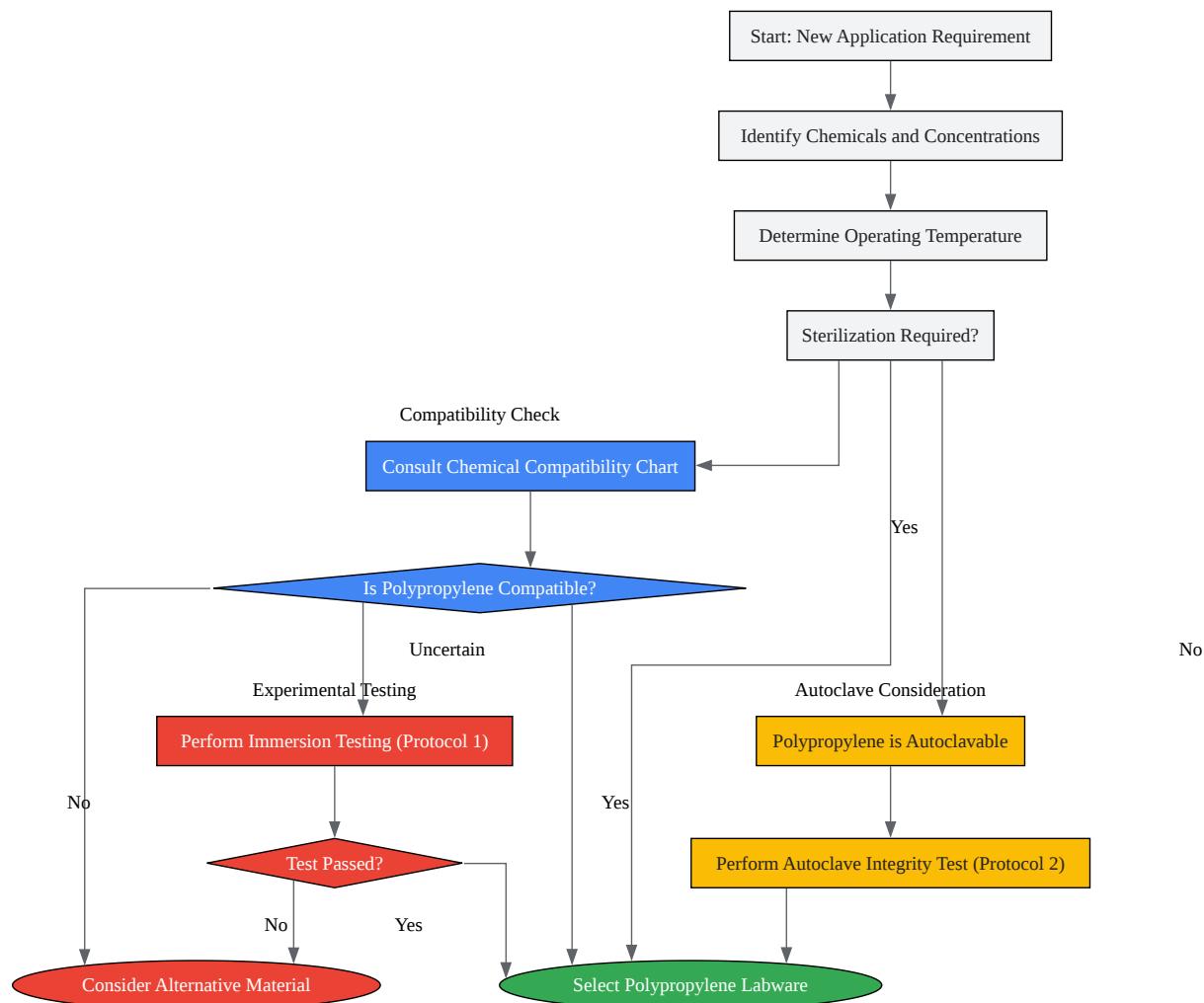
Objective: To assess the impact of autoclave sterilization on the physical and mechanical properties of **polypropylene** labware.

Materials:

- **Polypropylene** labware (e.g., beakers, bottles, centrifuge tubes)
- Autoclave
- Distilled water
- Visual inspection tools (e.g., magnifying glass)

Procedure:

- Pre-Autoclave Inspection:
 - Thoroughly clean the **polypropylene** items with a suitable laboratory detergent and rinse with distilled water.
 - Visually inspect each item for any pre-existing defects such as cracks, crazing, or discoloration.
- Autoclaving:
 - Place the items in the autoclave. For containers with closures, ensure the caps are loosened or removed to prevent pressure buildup and potential collapse.[13][14]
 - Run a standard autoclave cycle (e.g., 121°C, 15 psi for 20 minutes).[13][14]
- Post-Autoclave Inspection:
 - Allow the items to cool completely to room temperature before handling.[15]
 - Visually inspect the labware for any signs of deformation, warping, melting, cracking, or discoloration.[15]


- For critical applications, perform functional tests (e.g., leak testing for bottles, centrifuge testing for tubes) to ensure the integrity of the labware has not been compromised.
- Repeat Cycles:
 - For applications requiring repeated sterilization, repeat the autoclaving and inspection process for a specified number of cycles to determine the lifespan of the **Polypropylene** labware.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Chemical Compatibility Testing of **Polypropylene**.

[Click to download full resolution via product page](#)

Caption: Decision-Making Process for Selecting **Polypropylene** Labware.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labdepotinc.com [labdepotinc.com]
- 2. How to Choose Laboratory Plasticware With the Right Chemical Compatibility [fishersci.se]
- 3. How to Choose Laboratory Plasticware With the Right Chemical Compatibility [fishersci.co.uk]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. calpaclab.com [calpaclab.com]
- 6. celltreat.com [celltreat.com]
- 7. dppvalves.com [dppvalves.com]
- 8. braskem.com.br [braskem.com.br]
- 9. Polypropylene Lab Furniture: Benefits & Chemical Resistance | Quimipol [quimipol.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. coirubber.com [coirubber.com]
- 12. kiyorndl.com [kiyorndl.com]
- 13. Polypropylene (PP) Labware | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. thecarycompany.com [thecarycompany.com]
- 15. Autoclaving Polypropylene Microcentrifuge Tubes: Safety Guidelines and Risks [needle.tube]
- To cite this document: BenchChem. [Application Notes: Polypropylene for Chemical-Resistant Laboratory Equipment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209903#polypropylene-for-creating-chemical-resistant-laboratory-equipment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com